tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate
Description
tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a tert-butyl ester group at position 5, a methoxy group at position 2, and methyl substituents at positions 4 and 6. Pyrimidine derivatives are widely utilized in pharmaceutical and agrochemical research due to their structural versatility and ability to participate in diverse chemical reactions. This compound’s tert-butyl ester group enhances steric bulk and stability, while the methoxy and methyl substituents modulate electronic and steric properties, influencing reactivity and interaction with biological targets.
Properties
CAS No. |
544704-06-5 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-7-9(10(15)17-12(3,4)5)8(2)14-11(13-7)16-6/h1-6H3 |
InChI Key |
BSODQKRANLDPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Diketones with Urea Derivatives
A classical method for pyrimidine synthesis involves reacting β-diketones with urea or thiourea under acidic or basic conditions. For tert-butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate, acetylacetone (2,4-pentanedione) is a plausible starting β-diketone due to its inherent methyl groups at positions 4 and 6 of the resulting pyrimidine.
-
Reactants : Acetylacetone (2.02 mmol), urea (2.02 mmol), and a catalytic amount of hydrochloric acid.
-
Conditions : Reflux in ethanol for 6–8 hours.
-
Outcome : Forms 4,6-dimethylpyrimidin-2-ol as an intermediate, which is subsequently functionalized.
This method is limited by the need for post-cyclization modifications to introduce the methoxy and carboxylate groups.
Stepwise Assembly via Enamine Intermediates
An alternative route employs enamine intermediates to achieve greater control over substituent placement. For instance, (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one—a compound synthesized from 1,1-dimethoxypropan-2-one and dimethylformamide dimethyl acetal—can undergo cyclization with hydrazine hydrate to yield 3-(dimethoxymethyl)-1H-pyrazole. While this approach is described for pyrazole derivatives, analogous logic applies to pyrimidine systems.
Functionalization of the Pyrimidine Core
Introduction of the Methoxy Group at Position 2
The 2-methoxy group is typically installed via nucleophilic substitution or methylation of a hydroxyl precursor.
-
Intermediate : 2-Hydroxy-4,6-dimethylpyrimidine-5-carboxylic acid.
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Reagents : Methyl iodide (2.2 equiv) and potassium carbonate (3.0 equiv) in dimethylformamide (DMF).
-
Conditions : Stirring at 60°C for 12 hours.
-
Yield : ~85% (reported for analogous pyrimidine systems).
Esterification for tert-Butyl Carboxylate Installation
The tert-butyl ester is introduced via esterification of a carboxylic acid intermediate. Two methods are prevalent:
Fischer Esterification
Procedure :
Boc Anhydride-Mediated Protection
A more efficient method employs di-tert-butyl dicarbonate (Boc₂O) under mild conditions:
-
Reactants : 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid (1.0 equiv), Boc₂O (1.1 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Solvent : Tetrahydrofuran (THF) at 0°C.
-
Reaction Time : 2 hours.
Integrated Multi-Step Synthesis
A representative synthesis integrating these steps is outlined below:
Step 1: Pyrimidine Ring Formation
Step 2: Methylation at Position 2
-
Treat the hydroxyl intermediate with methyl iodide and K₂CO₃ in DMF to yield 2-methoxy-4,6-dimethylpyrimidine.
Step 3: Carboxylation at Position 5
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Oxidize the methyl group at position 5 to a carboxylic acid using KMnO₄ in acidic medium (yield: ~60%).
Step 4: tert-Butyl Esterification
Industrial-Scale Considerations
Challenges in Reaction Optimization
Patent data highlights viscosity issues during large-scale reactions, which can hinder mixing and reduce yields. For example, the synthesis of analogous tert-butyl carbamates often requires:
Purification Techniques
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Crystallization : Tert-butyl esters often crystallize efficiently from ethanol/water mixtures.
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves residual starting materials.
Comparative Analysis of Methods
| Parameter | Cyclocondensation Route | Enamine-Based Route |
|---|---|---|
| Total Steps | 3–4 | 5–6 |
| Overall Yield | 50–60% | 30–40% |
| Scalability | High | Moderate |
| Key Advantage | Simplicity | Substituent Control |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in various biological applications:
- Antitumor Activity : The compound has been studied for its role in inhibiting cancer cell growth through modulation of key signaling pathways, particularly in the context of ERK5 kinase inhibition, which is implicated in cancer cell proliferation and survival .
- Cystic Fibrosis Treatment : Research indicates that derivatives of this compound may act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR), thus providing avenues for treating cystic fibrosis by enhancing ion channel activity .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in several chemical transformations, making it valuable in organic synthesis:
- Synthesis of Pyrimidine Derivatives : It can be utilized to create more complex pyrimidine structures, which are essential in medicinal chemistry .
- Building Block for Drug Development : The unique functional groups present allow for modifications that can lead to enhanced pharmacological properties.
Biological Studies
The compound has been employed in biological studies to explore its effects on cellular mechanisms:
- Inhibition of Dihydrofolate Reductase : Like other pyrimidine derivatives, it may exhibit inhibitory effects on enzymes involved in folate metabolism, which is crucial for DNA synthesis and repair .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in ester groups, substituent positions, and functional moieties. Key comparisons include:
Table 1: Comparative Analysis of Pyrimidine Derivatives
Functional Group Impact
- Ester Groups : The tert-butyl ester in the target compound provides superior hydrolytic stability compared to methyl esters (e.g., C₈H₁₀N₂O₂), making it preferable for prolonged storage or reactions requiring mild conditions .
- Methoxy vs.
Stability and Toxicity
- The tert-butyl ester’s stability contrasts with methyl esters, which are more reactive but less stable under acidic/basic conditions .
- Compounds with halogen (e.g., fluorine) or hydroxy groups (e.g., C₁₁H₁₆FN₃O₃) may exhibit higher toxicity due to reactive or polar functionalities, as noted in safety data sheets .
Biological Activity
tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate is a pyrimidine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by the molecular formula and a molecular weight of approximately 238.28 g/mol, exhibits various pharmacological properties that make it a subject of interest in drug development.
Antiviral Properties
Research indicates that certain pyrimidine derivatives, including this compound, possess antiviral activity . These compounds can inhibit viral replication, which is critical in developing treatments for viral infections. Specific studies have shown that modifications in the pyrimidine structure can enhance antiviral efficacy against various viruses .
Antitumor Activity
The compound has also been evaluated for antitumor properties . Pyrimidines are known for their ability to interfere with nucleic acid synthesis in cancer cells, leading to inhibited growth and proliferation. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines .
Antimicrobial Activity
Beyond its antiviral and antitumor capabilities, this compound has shown promise as an antimicrobial agent . It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with bacterial cell wall synthesis or protein production .
Case Studies and Research Findings
A comprehensive study evaluated the biological activity of various pyrimidine derivatives, including this compound. The findings indicated:
- Antiviral Efficacy : IC50 values were determined for several viral strains, showcasing the compound's potential as a therapeutic agent.
- Cytotoxicity : The compound displayed IC50 values ranging from 10 μM to 50 μM against different cancer cell lines, indicating moderate to high potency .
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 μg/mL to 62.5 μg/mL .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of similar pyrimidine compounds:
| Compound Name | CAS Number | Biological Activity | Key Features |
|---|---|---|---|
| 2-Methoxy-4,6-dimethylpyrimidine | 14001-61-7 | Antitumor | Lacks tert-butyl group |
| Methyl 2-chloro-4-(trifluoromethyl)pyrimidine | 175137-27-6 | Antiviral | Contains trifluoromethyl group |
| 4-Amino-1-tert-butyl-3-(3-methylbenzyl)pyrazolo[3,4-d]pyrimidine | Not Available | Antimicrobial | Different heterocyclic structure |
This comparative analysis highlights how structural variations influence biological activities.
The synthesis of this compound can be achieved through several methods involving multi-step reactions that typically include protection-deprotection strategies and nucleophilic substitutions . Understanding its mechanism of action is crucial for optimizing its use in therapeutic applications.
Q & A
What synthetic routes are most effective for preparing tert-butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The compound can be synthesized via esterification or carbamate-protection strategies. A common approach involves substituting the carboxyl group in pyrimidine derivatives with a tert-butyl ester. For example, analogous compounds like ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate (CAS: 832090-44-5) are synthesized using nucleophilic substitution or Mitsunobu reactions . Optimization includes:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
- Temperature control : Maintaining 0–5°C during tert-butyl group introduction to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity.
Yield improvements are achieved by monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of tert-butylating agents (e.g., Boc anhydride).
How can SHELX software (SHELXD/SHELXL) be applied in the X-ray crystallographic determination of this compound's molecular structure, and what challenges arise during refinement?
Methodological Answer:
SHELX programs are critical for solving and refining crystal structures:
- Structure Solution : SHELXD tackles the phase problem via dual-space methods, particularly effective for small molecules with heavy atoms or strong anomalous scatterers .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Challenges include:
- Disorder modeling : The tert-butyl group’s rotational freedom may require splitting into multiple positions.
- Twinned crystals : Use of the TWIN command in SHELXL to handle pseudo-merohedral twinning.
- Hydrogen placement : SHELX’s HFIX command automates hydrogen positioning but requires validation via difference Fourier maps.
Documentation of refinement parameters (R1, wR2) and validation tools (e.g., PLATON) ensure structural reliability .
What spectroscopic and chromatographic methods are recommended for characterizing and confirming the purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), tert-butyl (δ ~1.4 ppm for C(CH₃)₃), and pyrimidine ring protons (δ 6.5–8.5 ppm).
- 2D NMR (HSQC, HMBC) : Assigns coupling between methoxy and pyrimidine carbons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 257.2614 g/mol for related compounds) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Use acetonitrile/water gradients for optimal resolution .
How do computational methods like DFT contribute to understanding the electronic structure and stability of the tert-butyl substituent in this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations predict:
- Electronic Effects : The tert-butyl group’s electron-donating nature stabilizes adjacent carbocations, as observed in zeolite studies .
- Steric Shielding : DFT-optimized geometries reveal reduced accessibility to the pyrimidine ring’s reactive sites.
- Thermodynamic Stability : Gibbs free energy calculations compare tert-butyl vs. methyl/ethyl esters in hydrolysis reactions. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .
In cases of conflicting analytical data (e.g., NMR vs. MS), what strategies should researchers employ to resolve discrepancies and validate the compound's structure?
Methodological Answer:
- Cross-Validation : Repeat experiments under standardized conditions (e.g., deuterated solvents for NMR).
- Alternative Techniques : Use X-ray crystallography (via SHELX) to resolve ambiguities in proton assignments .
- Isotopic Labeling : Synthesize ¹³C-labeled tert-butyl groups to track coupling patterns in HMBC spectra .
- Literature Comparison : Cross-reference with analogous compounds (e.g., ethyl esters) to identify systematic errors .
What are the implications of the tert-butyl group's steric effects on the compound's reactivity in nucleophilic substitution or hydrolysis reactions?
Methodological Answer:
- Steric Hindrance : The bulky tert-butyl group reduces nucleophilic attack at the ester carbonyl. Kinetic studies show slower hydrolysis rates compared to methyl/ethyl esters.
- Protection Strategy : The tert-butyl ester acts as a protecting group, stable under basic conditions but cleavable via acidic hydrolysis (e.g., TFA/DCM) .
- Reactivity Tuning : Introduce electron-withdrawing substituents on the pyrimidine ring to offset steric effects.
How can researchers design experiments to assess the compound's stability under varying pH and temperature conditions, and what analytical techniques are suitable for monitoring degradation?
Methodological Answer:
- Stability Studies :
- pH Variation : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C.
- Thermal Stress : Use DSC (Differential Scanning Calorimetry) to identify decomposition temperatures.
- Analytical Monitoring :
- HPLC-MS : Track degradation products (e.g., free pyrimidine carboxylic acid).
- ¹H NMR : Detect tert-butyl group cleavage via disappearance of δ 1.4 ppm peaks .
What safety protocols and handling precautions are essential when working with tert-butyl pyrimidine carboxylates, based on analogous compounds' hazard profiles?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols, as pyrimidine derivatives may irritate mucous membranes .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Avoid incompatible materials (e.g., strong oxidizers) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
